6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine ringsThe presence of a bromine atom and a methyl group on the pyrrolo[3,2-c]pyridine scaffold provides unique chemical properties that can be exploited in various chemical reactions and biological studies .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against fgfr1 , suggesting that this compound may also target similar receptors or enzymes.
Mode of Action
Based on its structural similarity to other pyrrolopyridine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target proteins .
Biochemical Pathways
If it indeed targets fgfr1 as suggested, it could potentially affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 7-methyl-1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 7-methyl-1H-pyrrolo[3,2-c]pyridine with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and yields the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Cross-Coupling: Reagents like organoboranes or organostannanes, along with palladium catalysts, are commonly used in cross-coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrolo[3,2-c]pyridine derivatives can be obtained.
Coupling Products: Cross-coupling reactions yield biaryl or heteroaryl compounds with extended conjugation and potential biological activity.
Scientific Research Applications
6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: It is employed in the study of biological pathways and the development of probes for imaging and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: Similar in structure but with a chlorine atom instead of bromine.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine scaffold but differ in substitution patterns and biological activities.
Uniqueness
6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and biological properties. Its ability to undergo various chemical transformations and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7-6(2-3-10-7)4-11-8(5)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKYVWBJMHQHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=C1Br)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267419 | |
Record name | 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-89-8 | |
Record name | 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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